molecular formula C9H5ClN2O2 B1354559 4-Chloro-5-nitroquinoline CAS No. 40106-98-7

4-Chloro-5-nitroquinoline

Cat. No. B1354559
CAS RN: 40106-98-7
M. Wt: 208.6 g/mol
InChI Key: DWKLLQSQXXCSEW-UHFFFAOYSA-N
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Description

4-Chloro-5-nitroquinoline is an organic compound with the chemical formula C9H5ClN2O2. It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .


Synthesis Analysis

Quinoline derivatives are synthesized using a variety of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .


Physical And Chemical Properties Analysis

4-Chloro-5-nitroquinoline is a solid at room temperature . Its molecular weight is 208.6 g/mol.

Scientific Research Applications

  • Anticancer Activity

    • Quinoline derivatives have shown potential in anticancer activity . For instance, quinoline-chalcone attached podophyllotoxin was synthesized and screened against different cancer cell lines .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing using MTT assays .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant cytotoxic activity against cancer cell lines .
  • Antioxidant Activity

    • Quinoline derivatives also exhibit antioxidant activity .
    • The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro testing using various antioxidant assays .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antioxidant activity .
  • Anti-inflammatory Activity

    • Quinoline derivatives have been found to have anti-inflammatory properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various inflammation models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant anti-inflammatory activity .
  • Antimalarial Activity

    • Quinoline derivatives have been used in the treatment of malaria .
    • The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various malaria models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antimalarial activity .
  • Anti-SARS-CoV-2 Activity

    • Quinoline derivatives have shown potential in anti-SARS-CoV-2 activity .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against SARS-CoV-2 .
  • Antituberculosis Activity

    • Quinoline derivatives have been found to have antituberculosis properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various tuberculosis models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antituberculosis activity .
  • Antimicrobial Activity

    • Quinoline derivatives have shown antimicrobial properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various microbial models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antimicrobial activity .
  • Anticonvulsant Activity

    • Quinoline derivatives have been found to have anticonvulsant properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various convulsion models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant anticonvulsant activity .
  • Cardiovascular Activity

    • Quinoline derivatives have been used in the treatment of cardiovascular diseases .
    • The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various cardiovascular models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant cardiovascular activity .
  • Antiplasmodial Activity

    • Quinoline derivatives have shown potential in antiplasmodial activity .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against plasmodium .
  • Antibacterial Activity

    • Quinoline derivatives have been found to have antibacterial properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various bacterial models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antibacterial activity .
  • Antiproliferative Activity

    • Certain quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, have demonstrated potent antiproliferative activity against cancer cells .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant antiproliferative activity against cancer cells .
  • Antimicrobial Activity

    • Quinoline derivatives have shown antimicrobial properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various microbial models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antimicrobial activity .
  • Anticonvulsant Activity

    • Quinoline derivatives have been found to have anticonvulsant properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various convulsion models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant anticonvulsant activity .
  • Cardiovascular Activity

    • Quinoline derivatives have been used in the treatment of cardiovascular diseases .
    • The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various cardiovascular models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant cardiovascular activity .
  • Antiplasmodial Activity

    • Quinoline derivatives have shown potential in antiplasmodial activity .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against plasmodium .
  • Antibacterial Activity

    • Quinoline derivatives have been found to have antibacterial properties .
    • The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various bacterial models .
    • The outcomes of these studies have shown that some quinoline derivatives possess significant antibacterial activity .
  • Antiproliferative Activity

    • Certain quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, have demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
    • The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some derivatives exhibiting significant antiproliferative activity against cancer cells .

Safety And Hazards

While specific safety data for 4-Chloro-5-nitroquinoline is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-microbial, and anti-viral activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

4-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKLLQSQXXCSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503345
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitroquinoline

CAS RN

40106-98-7
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JCE Simpson, PH Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… cit.) isolated 4-chloro-5-nitroquinoline as a second product from this reaction. The foregoing 4-amino-compounds, and also 4-aminoquinoline, were prepared, like analogous cinnoline (…
Number of citations: 9 pubs.rsc.org
E Chrobak, A Maślankiewicz, M Chyćko… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
… Chromatographic separation of the mixture of 7a,c and 8 resulted in pure 3-benzylsulfanyl-4-chloro-5-nitroquinoline 7a and a fraction with 8-nitroquinolines 7c and 8, which was …
Number of citations: 2 www.tandfonline.com
JW Wetzel, DE Weldton, JE Christian… - Journal of the …, 1946 - Wiley Online Library
… trate was allowed to stand in the cold and filtered to remove a mixture of 4-chloro-5-nitroquinoline and an alkali soluble impurity. The fractions were treated chemically to separate the …
Number of citations: 3 onlinelibrary.wiley.com
M Kosiecka, A Maslankiewicz… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
… It allows isolation of 5-nitro-3-methylsulfanyl-4(1H)-quinolinone (10b) which was chlorinated with phosphorous oxychloride to 4-chloro-5-nitroquinoline (6b). All interconversions among …
Number of citations: 3 library.navoiy-uni.uz
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
… A mixture of 4-chloro-5-nitroquinoline 33 (1.04 g, 5 mmol) and 4-(2-aminoethyl)morpholine (3.7 g, 28 mmol) was heated at 95 C for 20 min, and the cooled mixture was partitioned …
Number of citations: 31 pubs.acs.org
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - Springer
We report the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 6 link.springer.com
RW Gouley, GW Moersch… - Journal of the American …, 1947 - ACS Publications
… Its melting point was depressed when mixed with 4-chloro-5-nitroquinoline (mp 150), and the melting points of the 8-nitro and 6-nitro4 isomers vary widely from this value. This com…
Number of citations: 30 pubs.acs.org
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - go.gale.com
We report the synthesis of 4-chloro-2-methyl-5-nitro-and 2, 4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 0 go.gale.com
HH Zeiss - Journal of the American Chemical Society, 1947 - ACS Publications
… The identity of the 2-chloro-5-nitroquinoline was confirmed by its conversion to theknown 5-nitrocarbostyril7; the structure of the 4-chloro-5nitroquinoline (III) was proved by …
Number of citations: 4 pubs.acs.org
J Ellis, E Gellert, J Robson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… The latter was readily prepared by passing anhydrous ammonia into a solution of 4-chloro-5-nitroquinoline in phenol. The yield was improved from 50 % to 75 % by lowering the …
Number of citations: 18 www.publish.csiro.au

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